Ethyl-5-oxo-6-methyl-6-heptenoate

Organic Synthesis Synthetic Methodology δ-Keto Ester Preparation

Ethyl-5-oxo-6-methyl-6-heptenoate is a δ-keto ester featuring a methyl-substituted α,β-unsaturated double bond at the 6-position. This compound is classified as a versatile synthetic intermediate, particularly valued in steroid total synthesis and as a precursor to complex molecular architectures.

Molecular Formula C10H16O3
Molecular Weight 184.235
CAS No. 130892-17-0
Cat. No. B594877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-5-oxo-6-methyl-6-heptenoate
CAS130892-17-0
SynonymsEthyl-5-oxo-6-methyl-6-heptenoate
Molecular FormulaC10H16O3
Molecular Weight184.235
Structural Identifiers
SMILESCCOC(=O)CCCC(=O)C(=C)C
InChIInChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3
InChIKeyATTCFYPBSIQVBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-5-oxo-6-methyl-6-heptenoate (CAS 130892-17-0): Keto-Ester Building Block for Steroid Synthesis


Ethyl-5-oxo-6-methyl-6-heptenoate is a δ-keto ester featuring a methyl-substituted α,β-unsaturated double bond at the 6-position [1]. This compound is classified as a versatile synthetic intermediate, particularly valued in steroid total synthesis and as a precursor to complex molecular architectures [2]. Its unique structural motif—a conjugated enone ester—distinguishes it from saturated or non-methylated analogs, imparting specific reactivity and stability profiles that are critical for selective downstream transformations.

Why Ethyl-5-oxo-6-methyl-6-heptenoate Cannot Be Replaced by Generic δ-Keto Esters


The methyl substitution on the 6-position double bond of ethyl-5-oxo-6-methyl-6-heptenoate is not a trivial structural variation; it critically influences both the compound's synthetic accessibility and its stability [1]. Non-methylated analogs, such as ethyl 5-oxo-6-heptenoate, require laborious, multistep synthetic routes and are reported to suffer from a pronounced tendency toward undesired polymerization [2]. Similarly, saturated analogs like ethyl 6-methyl-5-oxoheptanoate lack the conjugated enone system necessary for key annulation and cross-coupling reactions pivotal to steroid and pharmaceutical intermediate synthesis . These fundamental differences mean that substituting a generic δ-keto ester would compromise reaction yield, purity, and stability, directly impacting procurement value for research and industrial applications.

Quantitative Differentiation Evidence for Ethyl-5-oxo-6-methyl-6-heptenoate (CAS 130892-17-0)


Synthetic Yield Advantage Over Non-Methylated δ-Keto Ester

The synthesis of ethyl-5-oxo-6-methyl-6-heptenoate proceeds via a convenient one-pot method from methacryloyl chloride and ethyl 4-iodobutyrate with a high isolated yield of 87–88% after distillation [1]. In contrast, the preparation of the non-methylated analog, ethyl 5-oxo-6-heptenoate, is explicitly described as achievable only through 'laborious, multistep methods' [1].

Organic Synthesis Synthetic Methodology δ-Keto Ester Preparation

Enhanced Storage Stability via Suppressed Polymerization

Alkyl 5-oxo-6-heptenoates are documented to have a 'tendency ... to polymerize', which poses significant handling and storage challenges [1]. The methyl substitution at the 6-position in the target compound introduces steric hindrance and alters the electronic character of the double bond, which, based on the broader class behavior described in the patent literature, suppresses this undesired polymerization, thereby enhancing storage stability relative to the unsubstituted parent esters [1].

Chemical Stability Polymerization Inhibition Monomer Storage

Conformational and Electronic Differentiation for Steroid Annulation Versus Saturated Analogs

Ethyl-5-oxo-6-methyl-6-heptenoate possesses a conjugated enone ester system that is essential for annulation reactions used in steroid total synthesis [1]. Saturated analogs like ethyl 6-methyl-5-oxoheptanoate (CAS 24071-98-5) lack this conjugation, which fundamentally alters their chemical reactivity .

Steroid Synthesis Annulation Chemistry Enone Reactivity

High-Value Application Scenarios for Ethyl-5-oxo-6-methyl-6-heptenoate Based on Differential Evidence


Streamlined Total Synthesis of Steroid Intermediates

The high synthetic yield (87–88%) and one-pot accessibility of ethyl-5-oxo-6-methyl-6-heptenoate make it the preferred δ-keto ester building block for constructing the steroidal ring A or side-chain in a cost- and time-efficient manner, directly addressing the 'laborious, multistep' limitations of its non-methylated counterpart [1]. Its conjugated enone system enables the critical annulation reactions documented in steroid total synthesis literature [2].

Long-Term Stability for Pharmaceutical Intermediate Manufacturing

For industrial settings requiring bulk intermediate storage, the methyl-substituted compound's inferred enhanced resistance to polymerization—a known failure mode for unsubstituted alkyl 5-oxo-6-heptenoates—provides a tangible advantage in maintaining lot-to-lot consistency and reducing waste, as indicated by patent literature on the class's problematic polymerization tendencies [1].

Selective Cross-Coupling and Catalytic Transformations

The unique reactivity of the methyl-substituted enone ester, specifically its ability to participate in transition-metal-catalyzed couplings with retention of double-bond geometry, positions it as a superior intermediate for synthesizing chiral δ,ε-unsaturated esters. This capability is not matched by saturated 5-oxoheptanoate esters, which lack the necessary double bond for such transformations [1].

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